

A-Deep-Dive-into-2-Methoxyphenylacetonitrile-Properties-Synthesis-and-Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxyphenylacetonitrile

Cat. No.: B128560

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An In-depth Technical Guide for Researchers and Drug Development Professionals

2-Methoxyphenylacetonitrile, also known as 2-methoxybenzyl cyanide, is an aromatic nitrile compound that serves as a valuable intermediate in organic synthesis. Its utility is particularly noted in the creation of more complex molecules, including those with potential pharmacological activity. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, its applications, and essential safety information.

Chemical and Physical Properties

2-Methoxyphenylacetonitrile is a crystalline solid at room temperature, appearing as a white to light yellow powder.^{[1][2][3][4]} It is characterized by its specific melting and boiling points and is soluble in solvents like methanol.^{[2][3]}

Table 1: Chemical and Physical Properties of **2-Methoxyphenylacetonitrile**

Property	Value	Reference
CAS Number	7035-03-2	[1][5][6]
Molecular Formula	C ₉ H ₉ NO	[1][5][6]
Molecular Weight	147.17 g/mol	[1]
IUPAC Name	2-(2-methoxyphenyl)acetonitrile	[1]
Synonyms	(o-Methoxyphenyl)acetonitrile, 2-Methoxybenzyl cyanide	[1][5][6]
Appearance	White to light yellow powder/crystals	[2][3][4]
Melting Point	65-67 °C or 67-71 °C	[4]
Boiling Point	143 °C / 15 mmHg	
Flash Point	129 °C	

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of **2-Methoxyphenylacetonitrile**. Data is available from various sources, including the NIST Mass Spectrometry Data Center and NMRShiftDB.[1][5]

Table 2: Summary of Spectroscopic Data for **2-Methoxyphenylacetonitrile**

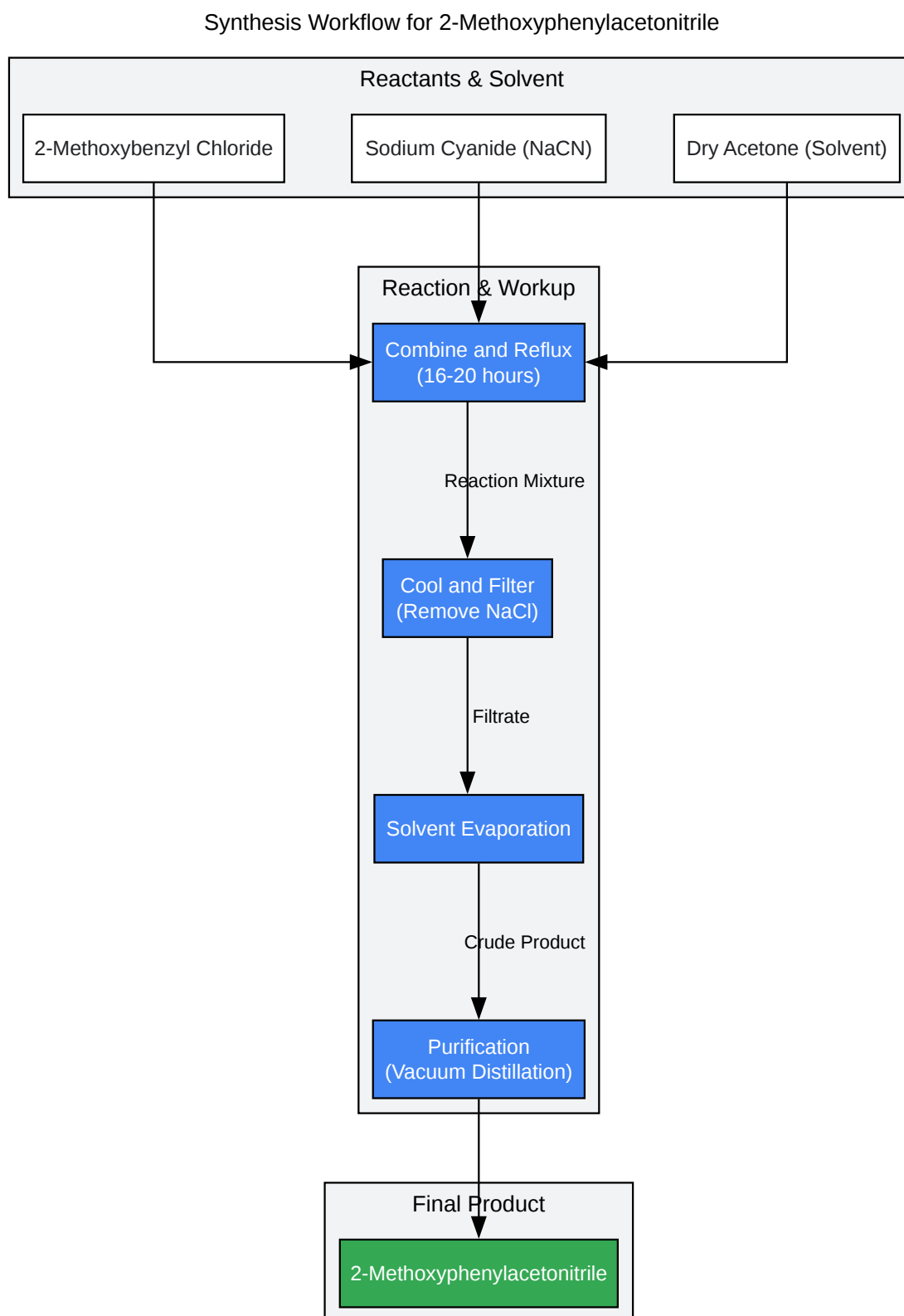
Spectroscopy Type	Key Information	Reference
^1H NMR	Data available from SpectraBase.	[1]
^{13}C NMR	Spectrum available in CDCl_3 .	[7]
Mass Spectrometry (MS)	Top peaks observed at m/z 147, 107, and 132.	[1][5]
Infrared (IR) Spectroscopy	Characteristic nitrile ($\text{C}\equiv\text{N}$) stretch typically observed between $2260\text{--}2210\text{ cm}^{-1}$. Aromatic C-H and C-O stretches are also present. Full spectra are available from NIST.	[1][6][8][9]

Synthesis and Experimental Protocols

The synthesis of methoxy-substituted phenylacetonitriles is a well-established process in organic chemistry. A common and effective method involves the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide.

Synthesis Workflow

The general workflow for synthesizing **2-Methoxyphenylacetonitrile** from 2-methoxybenzyl chloride involves a straightforward cyanation reaction, followed by purification. This process is highly adaptable for various substituted benzyl halides.



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Caption: General experimental workflow for the synthesis of **2-Methoxyphenylacetonitrile**.

Detailed Representative Synthesis Protocol

The following protocol is adapted from a verified procedure for the synthesis of the isomeric p-methoxyphenylacetonitrile and is provided as a representative method.^{[10][11]} Note: This procedure should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment, given the high toxicity of sodium cyanide.

Materials:

- 2-Methoxybenzyl chloride (1 mole)
- Finely powdered sodium cyanide, dried (1.5 moles)
- Sodium iodide (0.05 moles, as catalyst)
- Dry Acetone (500 mL)
- Benzene (for workup)
- Anhydrous sodium sulfate

Equipment:

- 2-liter three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser with a drying tube
- Heating mantle
- Suction filtration apparatus
- Rotary evaporator
- Vacuum distillation setup

Procedure:

- **Reaction Setup:** In the 2-liter flask equipped with a stirrer and reflux condenser, combine 2-methoxybenzyl chloride (1 mole), sodium cyanide (1.5 moles), sodium iodide (0.05 moles), and 500 mL of dry acetone.[\[10\]](#)
- **Reflux:** With vigorous stirring, heat the heterogeneous mixture to reflux and maintain for 16-20 hours.[\[10\]](#)
- **Filtration:** After the reflux period, cool the mixture to room temperature. Filter the mixture with suction to remove the precipitated sodium chloride. Wash the solid salt on the filter with an additional 200 mL of acetone.[\[10\]](#)[\[11\]](#)
- **Solvent Removal:** Combine the filtrates and remove the acetone by distillation, preferably using a rotary evaporator.[\[10\]](#)[\[11\]](#)
- **Workup:** Dissolve the residual oil in 300 mL of benzene. Wash the benzene solution with three 100-mL portions of hot water. Dry the benzene layer over anhydrous sodium sulfate for approximately 15 minutes.[\[10\]](#)
- **Purification:** Remove the benzene by distillation under reduced pressure. The resulting crude **2-methoxyphenylacetonitrile** can be purified by vacuum distillation to yield the final product.[\[10\]](#)[\[11\]](#)

Chemical Reactivity and Applications

As a functionalized nitrile, **2-Methoxyphenylacetonitrile** is a versatile building block in organic synthesis, primarily used as an intermediate for constructing more complex molecular architectures.

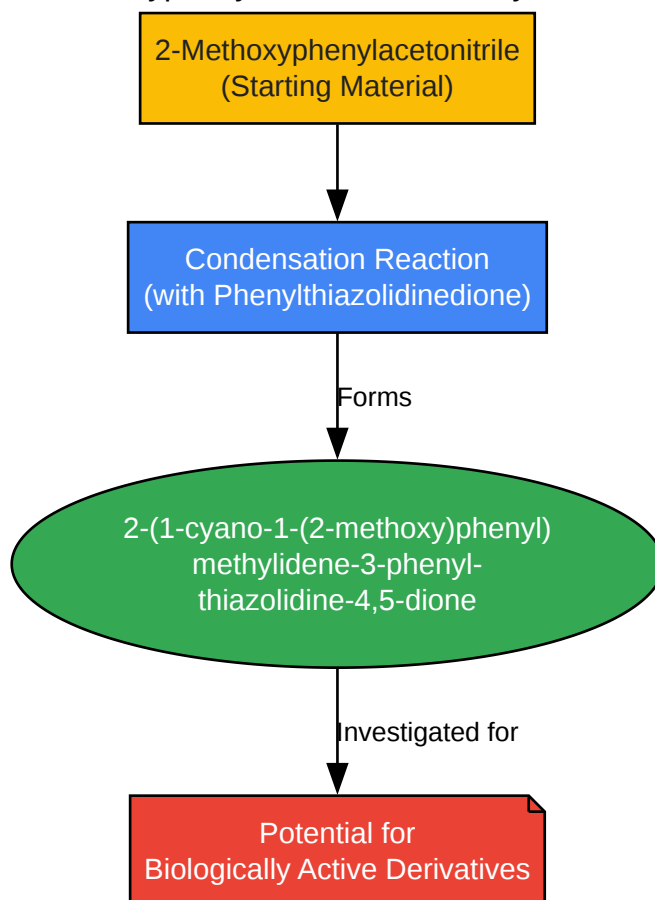
Role as a Synthetic Intermediate

The compound's primary application is as a precursor in multi-step syntheses. For instance, it has been used in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione. While this specific derivative's activity is not detailed, related compounds have shown antibiotic properties.

Isomers of methoxyphenylacetonitrile are crucial intermediates in the pharmaceutical industry. The para-isomer is a key intermediate for various pharmaceuticals, particularly

antidepressants, while the meta-isomer is a precursor in the synthesis of the veterinary euthanasia agent, Embutramide.[12][13][14] This highlights the importance of the methoxyphenylacetonitrile scaffold in developing pharmacologically active molecules.

Role of 2-Methoxyphenylacetonitrile as a Synthetic Precursor



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Caption: Logical relationship showing **2-Methoxyphenylacetonitrile** as a precursor.

Safety and Handling

2-Methoxyphenylacetonitrile is a hazardous substance and must be handled with care. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and respiratory irritation.[2][3][4]

Table 3: GHS Hazard and Precautionary Information

Category	Codes	Description	Reference
Pictogram	GHS07 (Exclamation Mark)		
Signal Word	Warning		
Hazard Statements	H302 + H312 + H332	Harmful if swallowed, in contact with skin or if inhaled.	[2] [3] [4]
H319	Causes serious eye irritation.		
H335	May cause respiratory irritation.		
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[2] [3] [4]
P270	Do not eat, drink or smoke when using this product.	[2] [3] [4]	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[4]	
P301 + P312 + P330	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.	[2] [3] [4]	
P302 + P352 + P312	IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.	[2] [3] [4]	

P304 + P340 + P312	IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.	[2][3][4]
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P501	Dispose of contents/container to an approved waste disposal plant.	[2]
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Conclusion

2-Methoxyphenylacetonitrile is a well-characterized chemical compound with established physical and spectroscopic properties. Its primary value lies in its role as a versatile intermediate for organic synthesis. While direct biological applications are not extensively documented, its structural isomers are key components in the manufacturing of important pharmaceutical agents. The synthetic procedures are straightforward, but the hazardous nature of the reagents and product necessitates stringent safety protocols. For researchers and professionals in drug development, **2-methoxyphenylacetonitrile** and its related structures represent a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.

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